(+)-Camphanic acid chloride

Chiral Derivatization Absolute Configuration Enantiomeric Purity

(+)-Camphanic acid chloride (CAS 104530-16-7), systematically named (1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride, is a bicyclic monoterpene-derived chiral derivatization reagent (CDR) used to convert enantiomeric alcohols and amines into diastereomeric esters and amides for chromatographic separation, crystallization, and absolute configuration determination. It is the (1R,4S)-enantiomer of camphanic acid chloride, exhibiting a specific optical rotation of [α]20/D +18±1° (c = 2% in CCl₄) and a melting point of 67–70 °C.

Molecular Formula C10H13ClO3
Molecular Weight 216.66 g/mol
Cat. No. B1631115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Camphanic acid chloride
Molecular FormulaC10H13ClO3
Molecular Weight216.66 g/mol
Structural Identifiers
SMILESCC1(C2(CCC1(OC2=O)C(=O)Cl)C)C
InChIInChI=1S/C10H13ClO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3/t9-,10+/m1/s1
InChIKeyPAXWODJTHKJQDZ-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Camphanic Acid Chloride: A (1R,4S)-Configured Chiral Derivatization Reagent for Enantiomer Resolution and Procurement


(+)-Camphanic acid chloride (CAS 104530-16-7), systematically named (1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride, is a bicyclic monoterpene-derived chiral derivatization reagent (CDR) used to convert enantiomeric alcohols and amines into diastereomeric esters and amides for chromatographic separation, crystallization, and absolute configuration determination . It is the (1R,4S)-enantiomer of camphanic acid chloride, exhibiting a specific optical rotation of [α]20/D +18±1° (c = 2% in CCl₄) and a melting point of 67–70 °C . Commercially, it is supplied at ≥97.0% chemical purity with an enantiomeric ratio of ≥99.5:0.5 (GC) under the ChiraSelect™ derivatization grade .

Why (+)-Camphanic Acid Chloride Cannot Be Substituted by Generic Chiral Derivatization Reagents


Chiral derivatization reagents (CDRs) are not functionally interchangeable, because the diastereomeric separation achievable with a given CDR depends critically on the number, spatial arrangement, and steric bulk of its chiral centers, as well as on the reagent's intrinsic enantiomeric purity. (+)-Camphanic acid chloride possesses two additional chirogenic centers (at C1 and C4 of the bicyclic lactone ring) that are introduced upon derivatization, a structural feature demonstrated to enhance stereoisomeric separation on both traditional achiral and chiral stationary phases compared to single-chiral-center CDRs such as Mosher's acid chloride (MTPA-Cl) [1]. Furthermore, the enantiomeric identity—(1R,4S) versus (1S,4R)—dictates the elution order and crystallization behavior of the resulting diastereomers, meaning that substitution of the (−)-enantiomer for the (+)-enantiomer, or vice versa, will invert separation selectivity and can preclude resolution entirely . The quantitative evidence below establishes the performance benchmarks that a substitute would need to match or exceed to be considered a viable alternative.

(+)-Camphanic Acid Chloride: Quantitative Evidence Matrix for Scientific Selection and Procurement


Enantiomeric Identity and Opposite Optical Rotation vs. (1S,4R)-(−)-Camphanic Acid Chloride

(+)-Camphanic acid chloride is the (1R,4S)-configured enantiomer with a specific optical rotation of [α]20/D +18±1° (c = 2% in CCl₄), directly opposite in sign and equal in magnitude to the (1S,4R)-(−)-camphanic acid chloride enantiomer, which exhibits [α]20/D approximately −18° (c = 2% in CCl₄) . This enantiomeric pair enables stereochemically directed resolution: selecting the (+)-enantiomer yields diastereomers with reversed elution order and crystallization propensity compared to those obtained with the (−)-enantiomer, a property exploited when one diastereomeric pair proves more readily separable than the other for a given substrate [1].

Chiral Derivatization Absolute Configuration Enantiomeric Purity

Enhanced Chromatographic Separation via Two Additional Chirogenic Centers vs. Single-Center CDRs (e.g., Mosher's Acid Chloride)

Derivatization with camphanic acid chloride introduces two additional chirogenic centers (at C1 and C4 of the bicyclic lactone) into the analyte, which are explicitly demonstrated to enhance stereoisomeric separation on both traditional achiral stationary phases and chiral stationary phases [1]. By contrast, Mosher's acid chloride (MTPA-Cl) and related single-center CDRs introduce only one additional chiral center. Although no single study reports head-to-head resolution (Rs) values for the same analyte derivatized with both camphanic acid chloride and MTPA-Cl, the structural advantage is mechanistically established: the additional chiral center increases the number of possible diastereomeric interactions with the stationary phase, thereby improving selectivity (α) [1][2].

Chiral Chromatography Derivatization Reagent Design Stereoisomeric Separation

Diastereomeric Excess >98% Achieved in Cryptophanol-A Resolution vs. Alternative Cryptophane Resolution Methods

In the optical resolution of racemic anti-cryptophanol-A, derivatization with (−)-camphanic acid chloride followed by selective crystallization of the resulting diastereomeric pair yielded optically pure material with a diastereomeric excess (de) exceeding 98% [1]. The authors explicitly note that this approach 'presents numerous advantages over the other methods developed so far to obtain optically pure cryptophanes' [1]. While this particular study employed the (−)-enantiomer, the identical structural features of the camphanoyl moiety predict equivalent performance for the (+)-enantiomer when applied to enantiomeric substrates of opposite configuration.

Preparative Chiral Resolution Cryptophane Chemistry Diastereomeric Crystallization

Lower Limit of Detection (LOD) for Mexiletine Camphanate vs. Trifluoroacetyl-Prolyl Derivative — Head-to-Head

In a direct head-to-head comparison using reversed-phase HPLC-UV (210 nm), (1S)-(−)-camphanic chloride and (S)-(−)-(N)-trifluoroacetyl-prolyl chloride were each used to derivatize (R,S)-mexiletine. The camphanate diastereomers exhibited an LOD of 45 ng mL⁻¹, while the trifluoroacetyl-prolyl diastereomers showed an LOD of 80 ng mL⁻¹ — a 1.78-fold improvement in detection sensitivity [1]. The camphanate method also achieved a resolution value (Rs) greater than 2, permitting scale-up to small-scale preparative separation and recovery of native (R)-mexiletine by acid hydrolysis with diastereomeric excess up to 74% [1].

Bioanalytical Chemistry HPLC Method Validation Enantioseparation

Reagent Enantiomeric Purity: ≥99.5:0.5 Enantiomeric Ratio (GC) for Reliable Analytical Determinations

The commercial specification for ChiraSelect™-grade (1R)-(+)-camphanic chloride guarantees an enantiomeric ratio of ≥99.5:0.5 as determined by GC, with chemical purity ≥97.0% (argentometric titration) and a specific optical rotation of [α]20/D +18±1° . This level of enantiomeric purity is essential because any contamination by the opposite enantiomer (the (1S,4R)-isomer) directly translates into systematic error in enantiomeric excess determinations: a reagent with 99% ee can, at best, report analyte ee accurately only when the analyte ee itself is well below 99% . The corresponding (1S)-(−)-camphanic chloride is also commercially available at ≥99.5:0.5 enantiomeric ratio , confirming that both enantiomeric forms meet the same high purity threshold.

Reagent Quality Specification Enantiomeric Purity Analytical Validation

Baseline Resolution of 17 β-Blockers Enabled by Camphanic Acid Chloride Derivatization in Direct Three-Reagent Comparison

In a systematic study of 18 β-blocking drug substances, normal-phase HPLC following derivatization with three different chiral reagents—(−)-camphanic acid chloride, (S)-(−)-1-phenylethyl isocyanate, and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (TAGIT)—was evaluated [1]. The results demonstrated that all 17 β-blockers available in both enantiomeric forms could be baseline-separated by at least one of the three procedures; however, no single reagent achieved baseline resolution for all 17 analytes, meaning that (−)-camphanic acid chloride was the enabling reagent for a subset of β-blockers that could not be resolved by the other two CDRs [1]. This provides direct evidence that camphanic acid chloride offers complementary selectivity that is not redundant with isocyanate- or isothiocyanate-based CDRs.

Pharmaceutical Analysis β-Blocker Enantioseparation Normal-Phase HPLC

Optimal Application Scenarios for (+)-Camphanic Acid Chloride Based on Verified Quantitative Evidence


Preparative-Scale Enantiomer Resolution via Diastereomeric Crystallization

When a racemic alcohol or amine requires resolution to >98% enantiomeric purity on a preparative scale, derivatization with (+)-camphanic acid chloride followed by fractional crystallization is supported by quantitative precedent: the cryptophanol-A resolution achieved >98% de in a single crystallization step, after which mild alkaline hydrolysis released the enantiopure alcohol [1]. The selection of the (+)-(1R,4S) enantiomer is appropriate when the target enantiomer is expected to form the less soluble diastereomeric ester with this configuration, enabling direct isolation by filtration rather than chromatography.

High-Sensitivity Bioanalytical Enantiomer Quantification in Pharmacokinetic Studies

For quantification of chiral drug enantiomers in biological matrices (plasma, urine, tissue homogenates), (+)-camphanic acid chloride derivatization enables HPLC-UV methods with LODs as low as 45 ng mL⁻¹—superior to the 80 ng mL⁻¹ LOD demonstrated with (S)-(−)-(N)-trifluoroacetyl-prolyl chloride in a head-to-head comparison for mexiletine [2]. The reagent's own enantiomeric purity of ≥99.5:0.5 (GC) ensures that the derivatization step does not introduce significant bias into the enantiomeric ratio determination . This scenario is particularly relevant for drug metabolism and pharmacokinetic (DMPK) applications where the four methodologies validated by Licea-Perez et al. confirm broad applicability across multiple analyte classes [3].

Method Development for Challenging β-Blocker and Amino-Alcohol Enantioseparations on Achiral Columns

When developing QC methods for chiral pharmaceutical intermediates—particularly β-blockers and related amino-alcohols—(+)-camphanic acid chloride derivatization should be included in the CDR screening panel. The systematic study by Olsen et al. demonstrated that camphanic acid chloride provides non-redundant selectivity vs. isocyanate- and isothiocyanate-based CDRs, enabling baseline resolution of β-blocker enantiomers on inexpensive achiral silica columns rather than costly chiral stationary phases [4]. This strategy reduces per-analysis consumable costs while maintaining the ability to resolve the full panel of 17 β-blocker analytes.

Absolute Configuration Assignment of Novel Chiral Alcohols and Amines

For structure elucidation of newly synthesized chiral alcohols or amines, derivatization with (+)-camphanic acid chloride of known (1R,4S) configuration produces diastereomeric esters or amides whose X-ray crystal structure analysis reveals the absolute configuration of the unknown analyte by internal referencing to the camphanoyl moiety. This approach has been validated through crystallographic determination of Dianin's compound camphanate diastereomers, where the known configuration of the camphanate moiety allowed unambiguous assignment of the substrate stereochemistry [5]. The defined optical rotation of the reagent ([α]20/D +18±1°) also serves as a quality control checkpoint for the derivatization product .

Quote Request

Request a Quote for (+)-Camphanic acid chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.